molecular formula C17H22N8 B6474605 N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine CAS No. 2640819-44-7

N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B6474605
CAS No.: 2640819-44-7
M. Wt: 338.4 g/mol
InChI Key: UCTXPHTYJVIDLA-UHFFFAOYSA-N
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Description

“N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine” is a derivative of Pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Consequently, various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been reported to have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines-based compounds have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, leading to changes in the targets’ absorption and emission behaviors.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to act as antimetabolites in purine biochemical reactions . This suggests that the compound might interfere with the synthesis of purine nucleotides, thereby affecting DNA and RNA synthesis.

Result of Action

Compounds with similar structures have shown significant inhibitory activity . This suggests that the compound might inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes.

Action Environment

The stability of similar compounds under exposure to extreme ph has been studied . This suggests that the compound’s action might be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Properties

IUPAC Name

N-ethyl-6-methyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-3-18-15-12-13(2)21-17(22-15)24-10-8-23(9-11-24)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTXPHTYJVIDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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